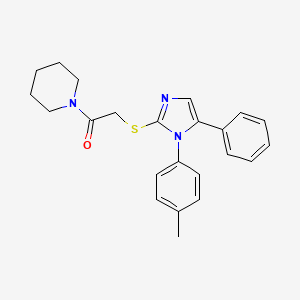
1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone" is a synthetic molecule that appears to be related to a class of compounds with potential biological activity. The presence of a fluorophenyl group and a hydroxy-methoxyphenyl group suggests that the compound could have interesting chemical and pharmacological properties.
Synthesis Analysis
The synthesis of related fluorophenyl compounds has been explored in various studies. For instance, a chalcone derivative was synthesized using a sonochemical method, which proved to be more efficient than conventional methods, leading to higher crystallinity and significant energy savings . Although not the exact compound , this method could potentially be adapted for the synthesis of "1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone".
Molecular Structure Analysis
Studies on similar compounds have utilized techniques such as FT-IR, NMR, and molecular docking to characterize the molecular structure and predict biological activity. For example, a pyrazole derivative with a fluorophenyl group was analyzed, and its molecular structure was optimized using computational methods. The molecule's stability was attributed to hyper-conjugative interactions and charge delocalization . These techniques could be applied to the compound to gain insights into its molecular structure and potential reactivity.
Chemical Reactions Analysis
The reactivity of the compound can be inferred from studies on similar molecules. The presence of a carbonyl group in related compounds has been identified as a reactive site, which could be involved in various chemical reactions . The fluorine atom and the ethanone group have been highlighted as crucial for binding in molecular docking studies, suggesting that the compound could participate in specific interactions with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various analytical techniques. For instance, organotin(IV) complexes derived from a related hydroxyphenyl-pyrrolidinyl methanone compound were studied, revealing that the ligands coordinate through sulfur, nitrogen, and oxygen atoms, and the complexes exhibited promising antibacterial activities . These findings could provide a basis for predicting the properties of "1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone" and its potential as a drug candidate.
Aplicaciones Científicas De Investigación
Versatile Synthetic Applications
This compound has been instrumental in the development of new synthetic pathways for creating diverse and complex molecular structures. For instance, Almansa et al. (2008) explored its use in versatile three-component coupling reactions for synthesizing pyrazolopyridines and other pyrido fused systems, highlighting its utility in generating a wide range of bicyclic systems with potential applications in medicinal chemistry and drug discovery Almansa, Marina Virgili, E. Carceller, & Pedro Grima-Poveda, 2008.
Molecular Structure and Stability Analysis
Patel et al. (2019) investigated the solvent effects on neutral Co(II) complexes of a paeonol derivative closely related to our compound of interest. Their research into the crystallization solvents' influence on molecular stability and structure contributes valuable insights into designing more stable and effective metal-organic frameworks or catalysts Patel, U. H. Patel, S. Gandhi, V.M. Barot, & Jatin G. Jayswal, 2019.
Antimicrobial Activity
Research by Puthran et al. (2019) on the synthesis of novel Schiff bases using derivatives of the compound demonstrates its antimicrobial potential. Their study, which showcased the creation of Schiff bases with significant antimicrobial activity, underscores the compound's role in developing new antimicrobial agents Divyaraj Puthran, B. Poojary, Nikil Purushotham, N. Harikrishna, S. Nayak, & Vinuta Kamat, 2019.
Propiedades
IUPAC Name |
1-[3-(4-fluorophenyl)pyrrolidin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3/c1-24-18-10-13(2-7-17(18)22)11-19(23)21-9-8-15(12-21)14-3-5-16(20)6-4-14/h2-7,10,15,22H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPVIIPEFFDBAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)N2CCC(C2)C3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-Fluorophenyl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

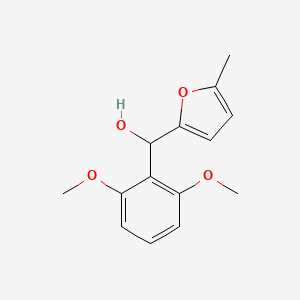
![N-(1-benzylpiperidin-4-yl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)
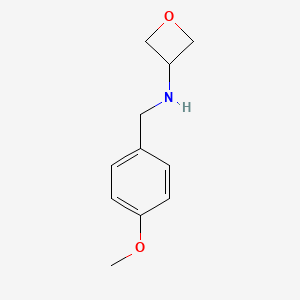
![1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]-2-methylpiperazine](/img/structure/B2514022.png)
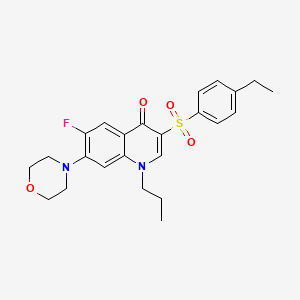
![ethyl 4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-4-oxobutanoate](/img/structure/B2514024.png)
![N-cyclopentyl-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2514029.png)
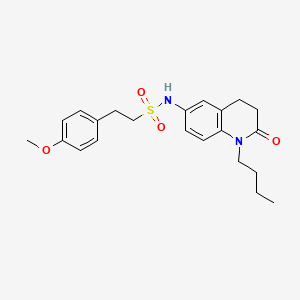
![6-Benzyl-1-ethyl-3-methyl-4H-pyrazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2514031.png)
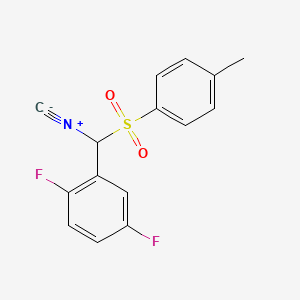
![N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2514034.png)

